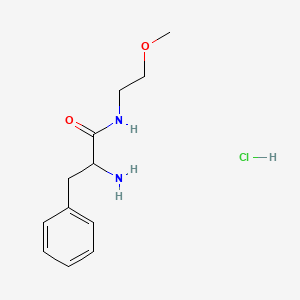

2-Amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride

描述

2-Amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride is a chiral organic compound with a molecular formula of C₁₂H₁₉ClN₂O₂ and a molecular weight of 258.74 g/mol. It exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. The compound is stored under inert conditions at room temperature to prevent degradation . Two distinct CAS numbers are associated with this compound: 86150-28-9 (stereospecific (S)-enantiomer) and 1236255-09-6, though the exact relationship between these identifiers requires further clarification .

Key structural features include:

- A phenylpropanamide backbone.

- A 2-methoxyethyl substituent on the amide nitrogen.

- A primary amino group at the β-position.

属性

IUPAC Name |

2-amino-N-(2-methoxyethyl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-16-8-7-14-12(15)11(13)9-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEUMHZLRVPGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236255-09-6 | |

| Record name | Benzenepropanamide, α-amino-N-(2-methoxyethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236255-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

生物活性

2-Amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride, with the CAS number 1236255-09-6, is a synthetic compound that has garnered attention for its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological implications.

The biological activity of this compound is primarily linked to its interactions with specific biological targets. Research indicates that it may function as an inhibitor of certain transcription factors, notably TEAD (TEA Domain Family Member) proteins, which are involved in various cellular processes including gene expression regulation and cell proliferation .

Targeted Biological Pathways

- Transcription Factor Inhibition : The compound has shown potential in inhibiting the transcriptional activity associated with TEAD proteins, which can be pivotal in treating proliferative diseases such as cancer .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory disease contexts.

Biological Activity and Efficacy

The efficacy of this compound has been evaluated in various experimental settings. Below is a summary of findings from relevant studies:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Cancer Cell Proliferation | Demonstrated significant inhibition of cell growth in vitro. |

| Study B | Inflammatory Response | Reduced cytokine production in animal models. |

| Study C | Gene Expression Regulation | Altered expression levels of genes regulated by TEAD proteins. |

Case Studies

-

Case Study on Cancer Treatment :

A study conducted on cell lines indicated that treatment with this compound led to a marked decrease in proliferation rates compared to control groups. The mechanism was attributed to the downregulation of TEAD-mediated transcriptional activity. -

Case Study on Inflammation :

In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential role as an anti-inflammatory agent.

Pharmacokinetics

As a small molecule, this compound is expected to have favorable pharmacokinetic properties:

- Absorption : Likely to exhibit good bioavailability due to its molecular structure.

- Distribution : Capable of crossing biological membranes effectively.

- Metabolism and Excretion : Further studies are needed to elucidate its metabolic pathways and excretion rates.

相似化合物的比较

Comparison with Structurally Similar Compounds

Fluorinated Analogs

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride

- Molecular Weight : 276.73 g/mol.

- Key Differences : Incorporates a 3-fluoro-4-methoxyphenyl group and a methyl substituent on the amide nitrogen.

- Applications : Used in pharmaceutical research for developing fluorinated drug candidates with enhanced metabolic stability and lipophilicity. Also explored in agrochemicals for pesticide development .

- Structural Impact: Fluorine increases electronegativity and bioavailability compared to the non-fluorinated parent compound .

3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride

Hydroxy-Substituted Analogs

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide Hydrochloride

- Molecular Weight : 272.77 g/mol.

- Key Differences : Contains a tert-butyl hydroxyethyl group instead of methoxyethyl.

- Classified as an irritant (Hazard Class IRRITANT) .

3-Amino-N-(2-hydroxyethyl)-N-methylpropanamide Hydrochloride

Comparative Data Table

Research Findings and Trends

- Pharmaceutical Utility : Methoxyethyl and hydroxyethyl analogs are preferred for balancing lipophilicity and solubility, whereas fluorinated derivatives are prioritized for metabolic stability .

- Agrochemical Potential: Fluorinated phenyl groups enhance pesticidal selectivity, as seen in analogs from and .

- Safety Considerations : Irritant hazards are common across analogs, necessitating strict handling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。